

# (2-Methylfuran-3-yl)methanamine structure and chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: (2-Methylfuran-3-yl)methanamine

Cat. No.: B1357073

[Get Quote](#)

An In-depth Technical Guide to **(2-Methylfuran-3-yl)methanamine**: Structure, Properties, Synthesis, and Applications

## Abstract

**(2-Methylfuran-3-yl)methanamine** is a heterocyclic amine that presents significant interest to researchers in synthetic chemistry and drug development. As a derivative of 2-methylfuran, a platform chemical obtainable from renewable biomass sources, it represents a sustainable building block for creating complex molecular architectures.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. The presence of a reactive primary amine handle on a furan scaffold makes it a versatile intermediate for constructing novel compound libraries, particularly in medicinal chemistry where the furan moiety can serve as a valuable bioisostere for aromatic rings.

## Molecular Identity and Physicochemical Properties Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific reproducibility. **(2-Methylfuran-3-yl)methanamine** is cataloged under several identifiers across chemical databases.

- Systematic Name: **(2-Methylfuran-3-yl)methanamine**

- Other Names: C-(2-Methyl-furan-3-yl)-methylamine, 3-Aminomethyl-2-methylfuran[2]
- CAS Number: 35801-15-1 (for the free base)[2]
- Molecular Formula: C<sub>6</sub>H<sub>9</sub>NO[2]
- Molecular Weight: 111.14 g/mol [2]

It is also commercially available as a hydrochloride salt, **(2-Methylfuran-3-yl)methanamine** hydrochloride, with the CAS Number 1197962-78-9.[3]

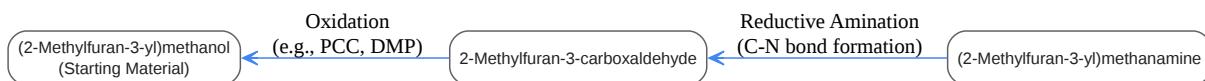
## Chemical Structure

The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group (-CH<sub>3</sub>) is substituted at position 2, and a methanamine group (-CH<sub>2</sub>NH<sub>2</sub>) is at position 3.

Caption: 2D structure of **(2-Methylfuran-3-yl)methanamine**.

## Physicochemical Data

The known and predicted properties of **(2-Methylfuran-3-yl)methanamine** are summarized below. This data is critical for planning reactions, purification, and storage.


| Property      | Value                                                | Source |
|---------------|------------------------------------------------------|--------|
| Appearance    | Light yellow to yellow liquid                        | [2]    |
| Boiling Point | 159.9 ± 25.0 °C (Predicted)                          | [2]    |
| Density       | 1.024 ± 0.06 g/cm <sup>3</sup> (Predicted)           | [2]    |
| pKa           | 9.12 ± 0.29 (Predicted)                              | [2]    |
| Storage       | 2-8°C, under inert atmosphere,<br>protect from light | [2]    |

## Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this exact isomer is sparse, a robust synthetic strategy can be designed based on well-established transformations in organic chemistry. The most direct and industrially scalable approach is the reductive amination of the corresponding aldehyde.

## Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-methylfuran-3-carboxaldehyde as the key precursor. This aldehyde can be synthesized from the commercially available (2-methylfuran-3-yl)methanol through a mild oxidation.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **(2-Methylfuran-3-yl)methanamine**.

## Proposed Synthetic Protocol: Reductive Amination

This protocol describes a two-step process starting from (2-methylfuran-3-yl)methanol.

Step 1: Oxidation of (2-methylfuran-3-yl)methanol to 2-methylfuran-3-carboxaldehyde

- Rationale: Pyridinium chlorochromate (PCC) is a reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which is crucial for preserving the furan ring's integrity.
- Methodology:
  - Suspend PCC (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar).
  - Dissolve (2-methylfuran-3-yl)methanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature.

- Stir the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
- Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove chromium byproducts.
- Concentrate the filtrate under reduced pressure to yield the crude 2-methylfuran-3-carboxaldehyde, which can be used in the next step without further purification.

### Step 2: Reductive Amination to **(2-Methylfuran-3-yl)methanamine**

- Rationale: This one-pot reaction first forms an imine intermediate between the aldehyde and an ammonia source, which is then immediately reduced *in situ* by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of various functional groups.
- Methodology:
  - Dissolve the crude 2-methylfuran-3-carboxaldehyde (1.0 equivalent) in methanol.
  - Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) and stir for 30 minutes at room temperature to facilitate imine formation.
  - Cool the reaction to 0°C and add STAB (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via TLC or LC-MS.
  - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
  - Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

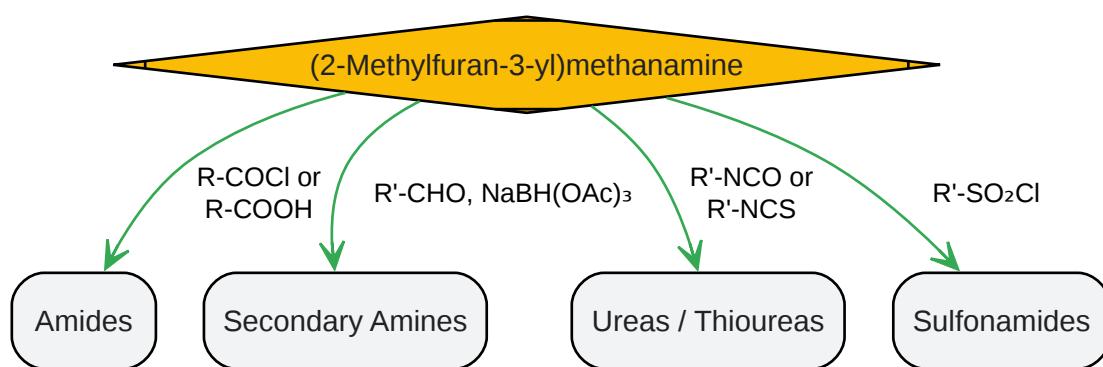
- Purify the crude product via column chromatography on silica gel to obtain the final **(2-Methylfuran-3-yl)methanamine**.

## Anticipated Spectroscopic Characterization

For structural verification, the following spectroscopic signatures are predicted:

| Technique           | Expected Features                                                                                                                                                                                                                                                                                                                                                    |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- Singlet for the furan methyl protons (~2.2-2.4 ppm).</li><li>- Singlet for the aminomethyl (-CH<sub>2</sub>) protons (~3.7-3.9 ppm).</li><li>- Two doublets for the furan ring protons (~6.2-6.4 ppm and ~7.2-7.4 ppm).</li><li>- Broad singlet for the amine (-NH<sub>2</sub>) protons (variable, ~1.5-3.0 ppm).</li></ul>  |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- Signal for the methyl carbon (~13-15 ppm).</li><li>- Signal for the aminomethyl carbon (~38-42 ppm).</li><li>- Four distinct signals for the furan ring carbons (~110-155 ppm).</li></ul>                                                                                                                                    |
| Mass Spec (EI)      | Molecular ion (M <sup>+</sup> ) peak at m/z = 111.                                                                                                                                                                                                                                                                                                                   |
| IR                  | <ul style="list-style-type: none"><li>- N-H stretching bands (two peaks for primary amine) around 3300-3400 cm<sup>-1</sup>.</li><li>- C-H stretching (aliphatic and aromatic) around 2850-3100 cm<sup>-1</sup>.</li><li>- C=C stretching of the furan ring around 1500-1600 cm<sup>-1</sup>.</li><li>- C-O-C stretching around 1000-1100 cm<sup>-1</sup>.</li></ul> |

## Applications in Research and Drug Development


### The 2-Methylfuran Scaffold: A Sustainable Platform

2-Methylfuran is recognized as a key biomass-derived chemical.<sup>[1]</sup> Its synthesis from hemicellulose positions it as a renewable alternative to petroleum-based feedstocks.<sup>[1]</sup> This "green" origin is increasingly important in the pharmaceutical industry, which seeks to adopt more sustainable practices. The related solvent, 2-methyltetrahydrofuran (2-MeTHF), is already valued as a green solvent in pharmaceutical processes.<sup>[4]</sup>

## A Versatile Building Block for Chemical Synthesis

The true value of **(2-Methylfuran-3-yl)methanamine** lies in its bifunctional nature. The primary amine is a powerful nucleophile and a synthetic handle for a wide array of chemical transformations.

- Amide Coupling: Reacts readily with carboxylic acids, acyl chlorides, or activated esters to form amides, a cornerstone of medicinal chemistry.
- Further Reductive Amination: Can be reacted with other aldehydes or ketones to generate secondary amines.
- Urea/Thiourea Formation: Reacts with isocyanates or isothiocyanates to produce ureas and thioureas, which are common motifs in biologically active molecules.
- Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides.



[Click to download full resolution via product page](#)

Caption: Synthetic diversification potential of the title compound.

## Potential in Medicinal Chemistry

The furan ring is a well-known pharmacophore and is often used as a bioisosteric replacement for a benzene ring to modulate properties like solubility, metabolism, and target binding.

Several approved drugs contain a furan or methylfuran core.<sup>[5]</sup> Given this precedent, **(2-Methylfuran-3-yl)methanamine** is an attractive starting point for generating libraries of novel compounds for screening against various biological targets. Its structure is a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutics.

## Safety, Handling, and Storage

- Hazard Assessment: While specific toxicological data for this compound is not available, its structural isomer, (5-methylfuran-2-yl)methanamine, is classified as highly flammable and an irritant to the skin, eyes, and respiratory system.<sup>[6]</sup> It is prudent to assume similar hazards for **(2-Methylfuran-3-yl)methanamine**. Primary amines can also be corrosive and sensitizing.
- Recommended Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.
- Storage and Stability: The compound should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation via oxidation or reaction with atmospheric CO<sub>2</sub>.<sup>[2]</sup> It should be kept away from light and sources of ignition.<sup>[2]</sup>

## Conclusion

**(2-Methylfuran-3-yl)methanamine** is a valuable, biomass-derivable chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its primary amine group, makes it an ideal starting material for creating diverse molecular libraries. As the pharmaceutical industry continues to embrace sustainable chemistry, the importance of platform molecules like this, derived from renewable resources, is set to grow.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels | MDPI [mdpi.com]
- 2. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]

- 3. 1197962-78-9|(2-Methylfuran-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. (5-Methylfuran-2-yl)methanamine | 14003-16-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [(2-Methylfuran-3-yl)methanamine structure and chemical formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357073#2-methylfuran-3-yl-methanamine-structure-and-chemical-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)